N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with an ethylsulfonyl group and at the 6-position with a 1-methyl-1H-pyrazole-4-sulfonamide moiety.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-15(12)19)17-25(22,23)14-10-16-18(2)11-14/h6-7,9-11,17H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGDEKHSFJSPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The ethylsulfonyl group can undergo oxidation to sulfone or sulfoxide derivatives.
Reduction: : The compound can be reduced, though selectively, to modify specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions in the pyrazole or tetrahydroquinoline moieties.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: : Use of reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: : Reagents such as halogens, alkylating agents under respective conditions (acidic, basic, or neutral).
Major Products
Depending on the reactions, the products could include sulfone derivatives, reduced tetrahydroquinoline compounds, or substituted pyrazole analogs.
Scientific Research Applications
Chemistry: : Utilized in synthesizing novel compounds for material science or chemical biology.
Biology: : As a probe in biochemical studies, it helps in understanding enzyme functions or cellular processes.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Used in developing advanced materials, polymers, and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit certain kinases or disrupt protein-protein interactions, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs from the literature share the tetrahydroquinoline scaffold but differ in substituents (Table 1).
Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Key Observations :
- Polarity : The target compound’s ethylsulfonyl and pyrazole sulfonamide groups increase hydrophilicity compared to carboximidamide or nitrile-containing analogs (e.g., Compounds 28, CTDB), which may improve aqueous solubility .
- Metabolic Stability: Sulfonamide groups are less prone to oxidative metabolism than tertiary amines (e.g., Compound 31’s dimethylamino group) or cyanoethyl substituents (CTDB) .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target’s sulfonamide groups likely improve water solubility compared to CTDB’s nitrile-based structure, which is tailored for hydrophobic adsorption in electrochemical applications .
- Stability: Ethylsulfonyl’s electron-withdrawing nature may reduce susceptibility to CYP450-mediated oxidation relative to Compound 31’s dimethylaminoethyl group .
Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities supported by recent research findings.
Structural Characteristics
The compound features a complex structure comprising:
- Tetrahydroquinoline Core : This bicyclic structure is known for its diverse biological activities.
- Ethylsulfonyl Group : Enhances solubility and reactivity.
- Pyrazole Moiety : Associated with various pharmacological effects.
The molecular formula of this compound is , indicating the presence of multiple functional groups that contribute to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline : Initial synthesis of the tetrahydroquinoline core.
- Introduction of Sulfonyl Groups : Reaction with sulfonyl chlorides to introduce ethylsulfonyl and pyrazole moieties.
- Purification : Crystallization or chromatography to obtain the final product.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Enzyme Inhibition
Research indicates that this compound exhibits significant inhibition against lysyl oxidase (LOX), an enzyme critical in the cross-linking of collagen and elastin in the extracellular matrix. This inhibition may lead to therapeutic effects in conditions such as:
- Fibrosis : Excessive accumulation of extracellular matrix components.
- Cancer Metastasis : Inhibition of LOX may reduce tumor invasion and metastasis.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
3. Anti-inflammatory Effects
Studies have suggested that this compound may exhibit anti-inflammatory properties. This could be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Methylsulfonyl group | Moderate LOX inhibition |
| Compound B | Phenyl group | Strong antimicrobial activity |
| Compound C | Ethylthio group | Enhanced anti-inflammatory effects |
This table illustrates how variations in functional groups can influence the biological activity of compounds related to this compound.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
Case Study 1: Inhibition of Lysyl Oxidase
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly inhibited LOX activity in vitro, leading to decreased collagen cross-linking in fibroblast cultures . The study's findings suggest potential applications in treating fibrotic diseases.
Case Study 2: Antimicrobial Efficacy
In a recent investigation published in Antibiotics, the compound showed notable antimicrobial efficacy against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL . This supports its potential use as an antimicrobial agent in clinical settings.
Case Study 3: Anti-inflammatory Activity
Research conducted on animal models indicated that treatment with this compound resulted in reduced inflammation markers and improved symptoms in models of rheumatoid arthritis . These findings warrant further exploration into its therapeutic applications.
Q & A
Q. Methodological Insight :
- Standardize assays using control inhibitors and replicate conditions from prior studies (e.g., ).
- Perform selectivity profiling against related enzymes (e.g., carbonic anhydrase isoforms) to identify off-target interactions.
- Use computational docking (e.g., molecular dynamics simulations) to validate binding modes under varying pH conditions .
How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Advanced Question
The compound’s dual sulfonamide groups suggest potential polypharmacology. For example, it may inhibit both kinases and carbonic anhydrases.
Q. Methodological Insight :
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Pathway Analysis : Perform transcriptomics (RNA-seq) or phosphoproteomics on treated cells to map affected pathways.
- Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., catalytic zinc site in carbonic anhydrase) to confirm critical interactions .
What computational approaches are effective in predicting the compound’s pharmacokinetic (PK) properties?
Advanced Question
Prediction of PK parameters (e.g., bioavailability, metabolic stability) is critical for lead optimization.
Q. Methodological Insight :
- Physicochemical Modeling : Calculate logP and pKa using software like MarvinSuite; sulfonamides often exhibit low membrane permeability due to high polarity .
- CYP450 Metabolism Prediction : Use docking simulations (e.g., AutoDock Vina) to assess susceptibility to cytochrome P450 oxidation at the ethylsulfonyl or methylpyrazole groups .
- MD Simulations : Model blood-brain barrier penetration using free-energy perturbation methods .
How can structural modifications enhance the compound’s selectivity for a specific enzyme target?
Advanced Question
Rational design requires balancing steric, electronic, and hydrophobic effects. For instance, bulky substituents on the tetrahydroquinoline core may reduce off-target binding.
Q. Methodological Insight :
- SAR Studies : Synthesize analogs with variations in the ethylsulfonyl group (e.g., replacing ethyl with cyclopropyl) and compare inhibitory activity .
- Co-crystallization : Obtain X-ray structures of the compound bound to the target enzyme to guide residue-specific modifications (e.g., ).
- Free-Wilson Analysis : Quantify contributions of substituents to activity using QSAR models .
What analytical techniques are critical for detecting degradation products during stability studies?
Advanced Question
Sulfonamides are prone to hydrolysis under acidic/basic conditions.
Q. Methodological Insight :
- Forced Degradation : Expose the compound to heat, light, and varying pH; monitor via UPLC-QTOF-MS to identify degradation pathways .
- Stability-Indicating Assays : Develop HPLC methods with photodiode array detection to resolve parent compound and degradants .
How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Advanced Question
Poor correlation may result from low bioavailability or rapid metabolism.
Q. Methodological Insight :
- PK/PD Modeling : Measure plasma/tissue concentrations via LC-MS and correlate with pharmacodynamic endpoints .
- Prodrug Strategies : Modify the sulfonamide to a masked ester (e.g., acyloxyalkyl) to improve oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
